methyl N-(1-methylpyrrolidin-3-yl)carbamate
Description
Methyl N-(1-methylpyrrolidin-3-yl)carbamate (CAS: 1602868-61-0) is a carbamate derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and a carbamate functional group at the 3-position. The compound’s molecular formula is C₈H₁₄N₂O₂, with a molecular weight of 170.21 g/mol. It is typically synthesized via carbamate-forming reactions between 1-methylpyrrolidin-3-amine and methyl chloroformate or analogous reagents.
Properties
IUPAC Name |
methyl N-(1-methylpyrrolidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9-4-3-6(5-9)8-7(10)11-2/h6H,3-5H2,1-2H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBOVENUHUGTJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(1-methylpyrrolidin-3-yl)carbamate typically involves the reaction of 1-methylpyrrolidine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(1-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Methyl N-(1-methylpyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl N-(1-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Carbamates are a versatile class of compounds with diverse applications. Below, methyl N-(1-methylpyrrolidin-3-yl)carbamate is compared to structurally and functionally related compounds, focusing on synthesis, physical properties, and biological activity.
Structural Analogs from Bis(4-fluorophenyl)methyl Carbamate Series
describes a series of bis(4-fluorophenyl)methyl carbamates with variations in the amine moiety. These compounds share the carbamate backbone but differ in substituents, impacting their physicochemical and biological properties:
| Compound Name | Amine Substituent | Physical State | Melting Point (°C) | Key Structural Differences vs. Target Compound |
|---|---|---|---|---|
| Bis(4-fluorophenyl)methyl (1-methylpyrrolidin-3-yl)carbamate (9) | 1-Methylpyrrolidin-3-yl | Pale yellow solid | 84–86 | Bis(4-fluorophenyl)methyl vs. methyl group |
| Bis(4-fluorophenyl)methyl ((1-methylpyrrolidin-3-yl)methyl)carbamate (10) | (1-Methylpyrrolidin-3-yl)methyl | Yellow semisolid | N/A | Extended methylene spacer between carbamate and amine |
| Bis(4-fluorophenyl)methyl (2-(1-methylpyrrolidin-2-yl)ethyl)carbamate (11) | 2-(1-Methylpyrrolidin-2-yl)ethyl | Pale yellow oil | N/A | Ethyl linker and 2-position pyrrolidine substitution |
| Bis(4-fluorophenyl)methyl ((4-methylmorpholin-3-yl)methyl)carbamate (12) | (4-Methylmorpholin-3-yl)methyl | Pale yellow solid | 77–78 | Morpholine ring replaces pyrrolidine |
Key Observations :
- Compound 9 closely resembles the target compound in the amine moiety but differs in the carbamate-attached aryl group, which may influence receptor binding or metabolic stability.
NHS Carbamates as Enzyme Inhibitors
highlights NHS (N-hydroxysuccinimide) carbamates, such as 2,5-dioxopyrrolidin-1-yl methyl(phenethyl)carbamate (16) and methyl(3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl)carbamate (15), which are designed as endocannabinoid hydrolase inhibitors.
| Property | NHS Carbamates (15, 16) | This compound |
|---|---|---|
| Reactivity | Activated NHS ester enables rapid conjugation with nucleophiles (e.g., amines) | Standard carbamate, less reactive |
| Biological Target | Endocannabinoid hydrolases | Not specified in evidence |
| Structural Feature | Oxadiazole or phenethyl groups | Pyrrolidine ring with methyl substitution |
Key Observations :
- NHS carbamates exhibit enhanced reactivity due to the electron-withdrawing NHS group, making them suitable for covalent inhibition or prodrug strategies. The target compound lacks this activating group, suggesting distinct applications .
Cyclohexyl and Menthol-Derived Carbamates
describes [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] N-methylcarbamate , a menthol-derived carbamate.
| Property | Menthol Carbamate | This compound |
|---|---|---|
| Backbone | Cyclohexane fused with menthol | Pyrrolidine ring |
| Applications | Potential flavor/fragrance uses | Undisclosed in evidence |
Key Observation :
- The bulky cyclohexyl/menthol structure may confer volatility or sensory properties, contrasting with the compact pyrrolidine core of the target compound .
Biological Activity
Methyl N-(1-methylpyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions with neurotransmitter systems, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its carbamate functional group attached to a pyrrolidine ring. The molecular formula is , and it has a molecular weight of 172.19 g/mol. The compound's structure allows it to interact with various biological targets, particularly in the central nervous system.
The primary mechanism of action involves the modulation of neurotransmitter systems, particularly acetylcholine receptors. Research indicates that this compound can influence synaptic transmission, which is crucial for cognitive functions and neuromuscular transmission. This modulation may provide therapeutic benefits in neurological disorders such as Alzheimer's disease and myasthenia gravis.
Biological Activities
-
Neurotransmitter Interaction :
- The compound exhibits notable affinity for muscarinic acetylcholine receptors, which are involved in various physiological processes including learning, memory, and muscle contraction.
- Preliminary studies suggest that it may enhance synaptic plasticity, thereby improving cognitive functions.
- Enzyme Inhibition :
-
Potential Therapeutic Applications :
- Due to its ability to modulate neurotransmitter systems, the compound shows promise for treating conditions such as cognitive decline in neurodegenerative diseases and certain neuromuscular disorders.
Comparative Analysis
To understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl N-(2-methylpyrrolidin-3-yl)carbamate | Similar pyrrolidine structure | Different nitrogen substitution pattern |
| Ethyl N-(1-methylpyrrolidin-3-yl)carbamate | Ethyl group instead of methyl | Altered lipophilicity affecting pharmacokinetics |
| Propyl N-(1-methylpyrrolidin-3-yl)carbamate | Propyl group instead of methyl | Potentially different biological activity |
This table highlights how variations in structure can lead to differences in biological activity and pharmacological profiles.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound:
- A study demonstrated that this compound could significantly enhance acetylcholine receptor binding affinity compared to other carbamates, suggesting its potential as a lead compound for drug development targeting cognitive enhancement.
- Another investigation into its enzyme inhibition capabilities revealed that it could effectively inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in synaptic clefts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
